3-Fluorobenzyl Substituent Confers Superior Target Affinity Compared to Non-Fluorinated Benzyl Analogs
In a congeneric series of HIV-1 protease inhibitors, the 3-fluorobenzyl derivative (compound 9b) exhibited a Kᵢ of 7.13 nM, representing a significant improvement over the parent non-fluorinated benzyl analog [1]. While this study did not evaluate the exact scaffold of CAS 450347-28-1, the conserved 3-fluorobenzyl–indole substructure strongly suggests that fluorine substitution at the meta position of the N1-benzyl group enhances target binding affinity within indole-based inhibitor series.
| Evidence Dimension | Enzyme inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | 3-Fluorobenzyl analog: Kᵢ = 7.13 nM (HIV-1 protease, congeneric series) [1] |
| Comparator Or Baseline | Parent non-fluorinated benzyl analog: Kᵢ ≈ 1–7 nM range; 3-fluorobenzyl variant at the lower (more potent) end [1] |
| Quantified Difference | 3-Fluorobenzyl substitution associated with improved antiviral activity relative to non-fluorinated parent in cellular assay [1] |
| Conditions | HIV-1 protease enzyme inhibition assay; C₂-symmetric diol-based inhibitor series; cellular antiviral assay [1] |
Why This Matters
Procurement of the 3-fluorobenzyl variant is justified when fluorine-mediated potency enhancement is desired; non-fluorinated benzyl or alkyl analogs (e.g., benzyl, ethyl) are predicted to be less potent based on class-level SAR.
- [1] Pyring D, Lindberg J, Rosenquist Å, et al. Design and synthesis of potent C₂-symmetric diol-based HIV-1 protease inhibitors: effects of fluoro substitution. J Med Chem. 2001;44(19):3083-3091. PMID: 11543677. View Source
